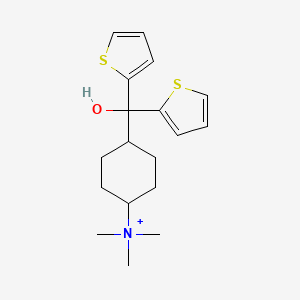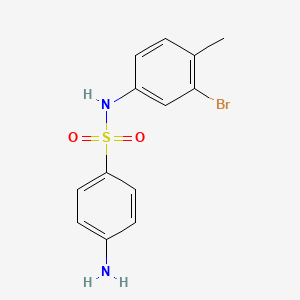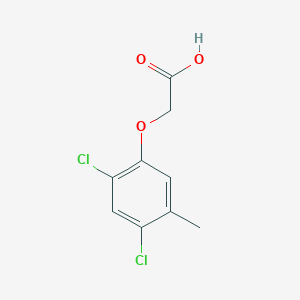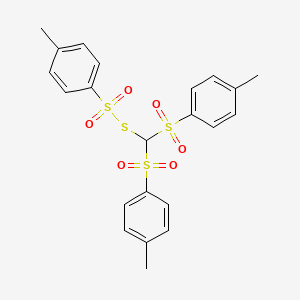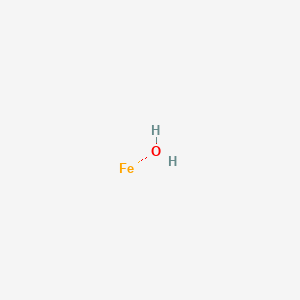
Iron monohydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron monohydroxide, with the chemical formula FeHO, is a compound consisting of iron, hydrogen, and oxygen. It is a less commonly discussed form of iron hydroxide compared to its more hydrated counterparts. This compound is significant in various chemical processes and has unique properties that make it useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Iron monohydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of iron salts (such as iron(II) sulfate) with a base (like sodium hydroxide) under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound precipitate.
Hydrothermal Synthesis: This method involves the reaction of iron salts with water at elevated temperatures and pressures. This process can yield highly crystalline forms of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the production of other iron compounds. The large-scale production typically involves the controlled oxidation of iron(II) salts in aqueous solutions, followed by precipitation and filtration to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) hydroxide or iron oxides. This reaction is common in aqueous environments where oxygen is present.
Reduction: Under reducing conditions, this compound can be converted back to iron(II) compounds.
Substitution: It can participate in substitution reactions where the hydroxide ion is replaced by other anions, forming various iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can be used to reduce this compound.
Acids and Bases: Strong acids and bases can alter the pH and drive the substitution reactions.
Major Products Formed:
Iron(III) Hydroxide: Formed through oxidation.
Iron Oxides: Such as hematite and magnetite, formed under specific conditions.
Iron Salts: Formed through substitution reactions.
科学研究应用
Iron monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in biological systems, particularly in iron metabolism and storage.
Industry: It is used in water treatment processes, pigment production, and as a component in magnetic materials.
作用机制
The mechanism by which iron monohydroxide exerts its effects depends on its interaction with other molecules and ions. In biological systems, it can participate in redox reactions, influencing cellular processes and metabolic pathways. Its molecular targets include enzymes and proteins involved in iron metabolism. In industrial applications, its catalytic properties are harnessed to accelerate chemical reactions.
相似化合物的比较
Iron monohydroxide can be compared with other iron hydroxides and oxides:
Iron(III) Hydroxide (Fe(OH)3): More commonly encountered and used in various applications. It is more stable and less reactive than this compound.
Iron(II) Hydroxide (Fe(OH)2): Similar in composition but differs in oxidation state, leading to different chemical properties and reactivity.
Iron Oxides (Fe2O3, Fe3O4): These compounds are more stable and widely used in pigments, magnetic materials, and catalysis.
This compound’s uniqueness lies in its intermediate oxidation state and reactivity, making it a valuable compound for specific scientific and industrial applications.
属性
CAS 编号 |
12315-09-2 |
|---|---|
分子式 |
FeH2O |
分子量 |
73.86 g/mol |
IUPAC 名称 |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChI 键 |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
规范 SMILES |
O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


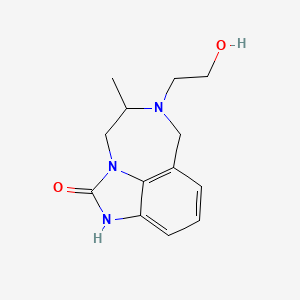

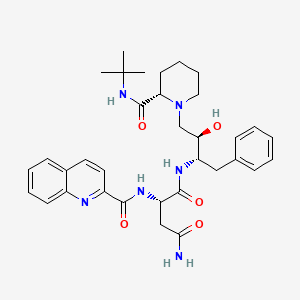
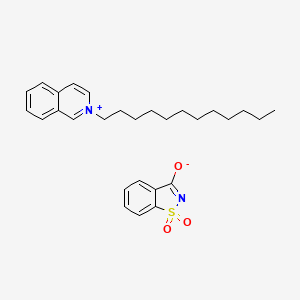


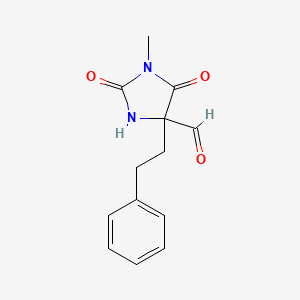
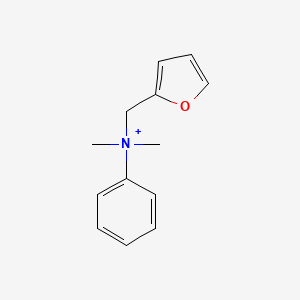
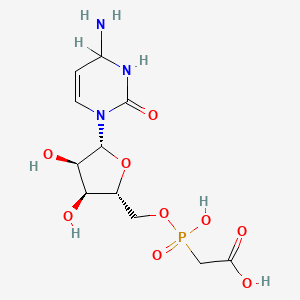
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
